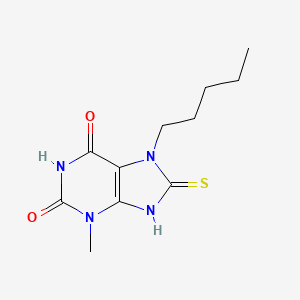

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, commonly known as MPTP, is a chemical compound that has been extensively studied due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This compound has been used to create animal models of Parkinson's disease and has helped researchers to better understand the underlying mechanisms of this debilitating disorder.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

8-Mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been a subject of interest in chemical synthesis. Hesek and Rybár (1994) described the synthesis of new purine ring systems derived from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, demonstrating the compound's utility in creating complex molecular structures Hesek & Rybár, 1994. Similarly, Khaliullin et al. (2020) explored thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the compound's role in the development of novel synthetic pathways Khaliullin & Shabalina, 2020.

Potential Medical Applications

Although the request excludes information related to drug use and side effects, it is worth noting that various derivatives of this compound have been studied for their potential medical applications. For instance, Cho et al. (2015) identified a derivative as a chemical inhibitor against severe acute respiratory syndrome (SARS) coronavirus helicase, which suggests its potential in antiviral research Cho et al., 2015. Additionally, Han et al. (2020) explored derivatives of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione as inhibitors of sirtuins (SIRT1-7), enzymes involved in various physiological processes such as inflammation and neurodegeneration Han et al., 2020.

Pharmacological Research

The compound and its derivatives have been synthesized and evaluated for pharmacological properties. In this context, Khaliullin et al. (2018) synthesized and assessed the antidepressant properties of a related compound, demonstrating the compound's relevance in pharmacological research Khaliullin et al., 2018.

properties

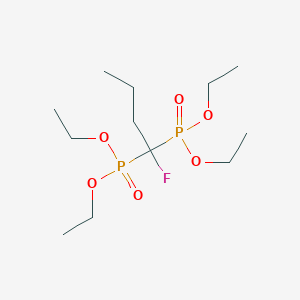

IUPAC Name |

3-methyl-7-pentyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-3-4-5-6-15-7-8(12-11(15)18)14(2)10(17)13-9(7)16/h3-6H2,1-2H3,(H,12,18)(H,13,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHXMIBBTIFUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

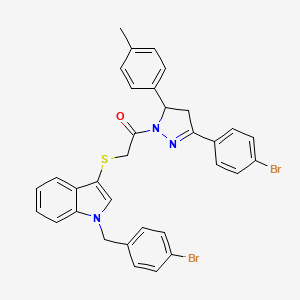

![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)

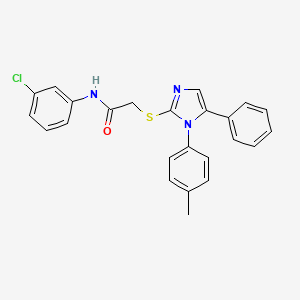

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)

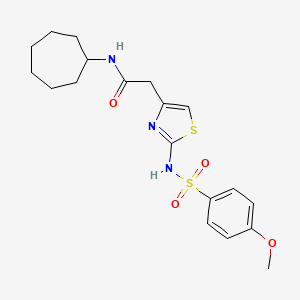

![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)

![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2380532.png)